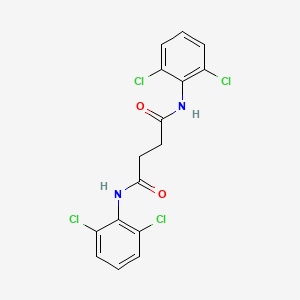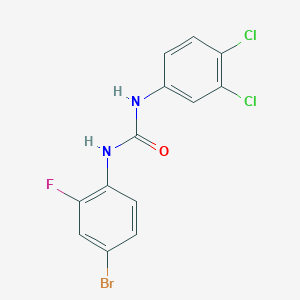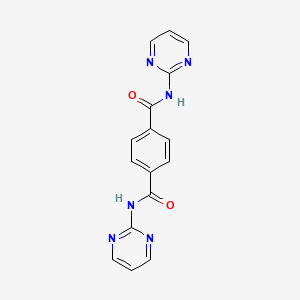![molecular formula C18H23N5O3S B10977457 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10977457.png)
4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine ring, and finally the coupling of these intermediates with the methoxyphenyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized through a reaction between a thioamide and an α-haloketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring is often synthesized via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Coupling Reactions: The final step involves coupling the thiazole and piperazine intermediates with the methoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄ or H₂O₂.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like NaBH₄.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of hydroxyl-substituted piperazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: Lacks the thiazole ring and has different biological activities.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks the piperazine ring and has different chemical properties.
4-(4-methoxyphenyl)-1,3-thiazole: Lacks the piperazine ring and has different applications.
Uniqueness
4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a thiazole ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H23N5O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H23N5O3S/c1-13-12-27-17(20-13)21-16(24)11-19-18(25)23-9-7-22(8-10-23)14-3-5-15(26-2)6-4-14/h3-6,12H,7-11H2,1-2H3,(H,19,25)(H,20,21,24) |
InChI Key |
UBLVARWZONYYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977374.png)

methanone](/img/structure/B10977386.png)



![4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10977399.png)
![1-methyl-5-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10977416.png)

![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10977437.png)
![4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10977439.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10977442.png)

